![molecular formula C12H18N4O B2446665 3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one CAS No. 938517-18-1](/img/structure/B2446665.png)
3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one
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Overview
Description
“3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one” is a chemical compound . It is related to a series of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Molecular Structure Analysis
The molecular structure of “3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one” can be analyzed using various spectroscopic methods such as NMR .
Chemical Reactions Analysis
The chemical reactions involving “3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one” can be studied using various techniques . For instance, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one” can be determined using various analytical techniques .
Scientific Research Applications
Therapeutic Agent for Leukemia
“3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one” is structurally similar to Imatinib, which is one of the most used therapeutic agents to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases , which are enzymes responsible for the activation of many proteins by signal transduction cascades.
Structural Studies
This compound has been structurally characterized only in the form of its piperazin-1-ium salt . These structural studies have elucidated that Imatinib specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Conformation Analysis
The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . Analysis of contributions of various types of intermolecular interactions to the molecular surface revealed that π…π stacking is more typical for the folded conformation of Imatinib .
Derivatization Reagent
It can be used as a derivatization reagent for the carboxyl groups on peptides . This is particularly useful during the spectrophotometric analysis of phosphopeptides .
Molecular Weight Determination
The molecular weight of “3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one” is 234.29752 . This information is crucial in various fields of research, including drug discovery, biochemistry, and molecular biology.
Synthesis of Other Compounds
“3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one” can be used as a starting material or intermediate in the synthesis of other complex compounds . This makes it valuable in the field of organic synthesis.
Future Directions
properties
IUPAC Name |
3-amino-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c13-5-4-12(17)16-9-7-15(8-10-16)11-3-1-2-6-14-11/h1-3,6H,4-5,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXOZLILJGXSHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one |
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